Dasabuvir sodium Dasabuvir sodium Dasabuvir sodium is an organic sodium salt having dasabuvir(1-) as the counterion; used (in the form of the hydrate) in combination with ombitasvir, paritaprevir and ritonavir (under the trade name Viekira Pak) for treatment of chronic hepatitis C virus genotype 1 infection as well as cirrhosis of the liver. It has a role as an antiviral drug and a nonnucleoside hepatitis C virus polymerase inhibitor. It contains a dasabuvir(1-).
Brand Name: Vulcanchem
CAS No.: 1132940-11-4
VCID: VC8208648
InChI: InChI=1S/C26H27N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15,28H,1-5H3,(H,27,30,31);/q;+1/p-1
SMILES: CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+]
Molecular Formula: C26H26N3NaO5S
Molecular Weight: 515.6 g/mol

Dasabuvir sodium

CAS No.: 1132940-11-4

Cat. No.: VC8208648

Molecular Formula: C26H26N3NaO5S

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

Dasabuvir sodium - 1132940-11-4

Specification

CAS No. 1132940-11-4
Molecular Formula C26H26N3NaO5S
Molecular Weight 515.6 g/mol
IUPAC Name sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide
Standard InChI InChI=1S/C26H27N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15,28H,1-5H3,(H,27,30,31);/q;+1/p-1
Standard InChI Key XHGMJAKIIJSQMF-UHFFFAOYSA-M
SMILES CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+]
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.[Na+]

Introduction

Chemical and Structural Properties

Molecular Characteristics

Dasabuvir sodium exists as a monosodium monohydrate salt with the systematic name sodium 3-(3-t-butyl-4-methoxy-5-{6-[(methylsulfonyl)amino]naphthalene-2-yl}phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide hydrate. The sodium salt formation occurs at the enolate oxygen of the dihydroxypyrimidinedione moiety, stabilizing the molecule through ionic interactions . X-ray diffraction studies reveal a crystalline lattice stabilized by water molecules bridging sodium ions and sulfonamide groups .

Table 1: Physicochemical Properties of Dasabuvir Sodium Monohydrate

PropertyValueSource
Molecular FormulaC₂₆H₂₈N₃NaO₆S
Exact Mass533.1597 Da
Water Solubility>50 mg/mL (pH 6.8 buffer)
pKa4.2 (enolate), 9.8 (sulfonamide)
LogP (octanol/water)3.1

Solid-State Stability

The monohydrate form demonstrates superior stability compared to anhydrous polymorphs, maintaining crystallinity at 40°C/75% RH for over 24 months . Polymer excipients like copovidone are critical in commercial formulations (e.g., Exviera® tablets) to inhibit disproportionation into the insoluble free acid during dissolution . Raman spectroscopy studies show the sodium ion remains coordinated to the enolate oxygen even in hydrated states, preventing proton transfer .

Pharmacological Profile

Mechanism of Action

Dasabuvir sodium targets the palm domain of HCV NS5B RNA-dependent RNA polymerase (GenBank accession: K22472) , inducing conformational changes that block RNA elongation. The inhibitor binds to a hydrophobic pocket adjacent to the catalytic site (Asp318-Tyr448 region), allosterically disrupting nucleotide incorporation .

Key pharmacodynamic parameters:

  • EC₅₀ against genotype 1a (H77 strain): 7.7 nM

  • EC₅₀ against genotype 1b (Con1 strain): 1.8 nM

  • Protein binding: >99.5% to human serum albumin

  • Resistance barrier: Low (single nucleotide substitutions confer >5-fold EC₅₀ shifts)

Pharmacokinetics

The sodium salt formulation achieves 70% absolute bioavailability through enhanced dissolution kinetics . A 250 mg dose produces:

  • Cₘₐₓ: 647 ng/mL (CV 22%)

  • Tₘₐₓ: 4 hours post-dose

  • AUC₂₄: 5670 ng·h/mL

  • Vd: 149 L (indicative of extensive tissue distribution)

Hepatic metabolism via CYP2C8 (70%) and CYP3A4 (30%) generates the inactive M1 metabolite (hydroxy-dasabuvir), excreted primarily in feces (94%) . The terminal half-life of 5.9 hours supports twice-daily dosing .

Clinical Applications

Genotype-Specific Efficacy

Dasabuvir sodium is FDA-approved exclusively for HCV genotype 1 infections due to NS5B sequence variability in other genotypes . Phase III trials demonstrated:

Table 2: Sustained Virologic Response (SVR12) Rates

PopulationRegimenSVR12 (%)Study
GT1b, treatment-naïve3D + RBV × 12 weeks99.5TURQUOISE-III
GT1a, cirrhosis3D + RBV × 24 weeks95.3SAPPHIRE-II
GT1, post-transplant3D + RBV × 24 weeks93.8CORAL-I

Resistance Profiles

Common resistance-associated substitutions (RAS) emerging under dasabuvir monotherapy include:

  • Genotype 1a: C316Y (EC₅₀ shift: 1472×), S556G (52×)

  • Genotype 1b: M414T (1569×), Y448H (892×)

These RAS confer cross-resistance to other palm-domain inhibitors but remain susceptible to nucleoside analogs (e.g., sofosbuvir) and NS5A inhibitors . Deep sequencing reveals RAS prevalence <1% in treatment-naïve populations .

Formulation Challenges

Salt Selection Rationale

The free acid form of dasabuvir exhibits poor aqueous solubility (0.02 mg/mL at pH 6.8) , necessitating salt formation. From 32 screened counterions, sodium provided:

  • Optimal solubility (52 mg/mL)

  • Crystallization kinetics compatible with wet granulation

  • Minimal hygroscopicity (0.8% moisture uptake at 60% RH)

Disproportionation Mitigation

Despite improved solubility, dasabuvir sodium remains prone to acid-mediated precipitation in the stomach. Formulation strategies include:

  • Copovidone (5% w/w) as crystallization inhibitor

  • Microenvironmental pH modifiers (sodium bicarbonate)

  • Enteric coating to delay dissolution until intestinal pH

Accelerated stability testing shows <0.5% free acid formation after 6 months at 40°C/75% RH in final tablet formulations .

Future Perspectives

  • Nanoparticle formulations for enhanced lymphatic uptake

  • Combination with novel NS3/4A protease inhibitors

  • Shortened 8-week regimens in GT1b non-cirrhotic patients

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator